(E)-N,N-Dimethylprop-1-ene-1-sulfonamide
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Description
(E)-N,N-Dimethylprop-1-ene-1-sulfonamide, commonly known as DMPA, is a sulfonamide compound that has been extensively used in scientific research as a reagent and precursor for the synthesis of various organic compounds. It has a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmaceuticals due to its unique chemical properties.
Scientific Research Applications
Neuroprotection
(E)-N,N-Dimethylprop-1-ene-1-sulfonamide, as a sulfonamide derivative, has been studied in the context of neuroprotection. In research, dimethyl sulfoxide (DMSO), a related compound, has shown properties that could suppress NMDA- and AMPA-induced ion currents and calcium influx, protecting against excitotoxic death in hippocampal neurons. This suggests potential use in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).
Anticancer Activity
Sulfonamides have been identified as having substantial antitumor activity both in vitro and in vivo. Their mechanisms include inhibition of carbonic anhydrase, cell cycle perturbation, disruption of microtubule assembly, suppression of transcriptional activators, and angiogenesis inhibition. Several sulfonamide derivatives are undergoing clinical trials for their anticancer properties (Scozzafava et al., 2003), (Supuran et al., 2003).
Antiviral Properties
Sulfonamides have shown remarkable antiviral activity. Clinically used HIV protease inhibitors and other derivatives are being synthesized and evaluated for their effectiveness against drug-resistant viruses. Sulfonamide groups are critical for the potency of these drugs, as revealed through X-ray crystallography (Supuran et al., 2003).
Cellular and Epigenetic Impact
Studies have shown that DMSO, a related compound, can induce changes in cellular processes and the epigenetic landscape. This includes effects on the transcriptome, proteome, and DNA methylation profiles, indicating that DMSO is not inert and its use should be reconsidered in certain applications, such as cryopreservation (Verheijen et al., 2019).
Effects on Cell Membranes and Exocytosis
Research has indicated that DMSO can chemically alter cell membranes, impacting exocytosis and neurotransmitter release. This suggests a significant influence of DMSO on cell membrane chemistry, which is important in biological studies and drug therapy (Majdi et al., 2017).
properties
IUPAC Name |
(E)-N,N-dimethylprop-1-ene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-4-5-9(7,8)6(2)3/h4-5H,1-3H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUVLZDSMTVPRQ-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CS(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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